molecular formula C19H18FN3O3S B2928714 Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923827-52-5

Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2928714
CAS No.: 923827-52-5
M. Wt: 387.43
InChI Key: MFRKEHJTDXJRLV-UHFFFAOYSA-N
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Description

Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Its structure includes:

  • Allylthio group: Introduces sulfur-based reactivity and steric bulk.
  • Methyl ester: Impacts solubility and metabolic stability. This compound’s tetrahydropyrido ring system suggests conformational flexibility, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-4-8-27-19-22-16-15(17(24)23-19)14(11-6-5-7-12(20)9-11)13(10(2)21-16)18(25)26-3/h4-7,9,14H,1,8H2,2-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRKEHJTDXJRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate often involves multi-step organic synthesis:

  • Starting with the synthesis of the pyrido[2,3-d]pyrimidine core through a condensation reaction.

  • Introduction of the methyl group at the 7th position using methylation agents.

  • Incorporating the 3-fluorophenyl group via a Friedel-Crafts acylation.

  • The allylthio group is introduced through a substitution reaction with allyl thiol.

  • The final product is achieved by esterification to form the carboxylate ester.

Industrial Production Methods: Industrial methods prioritize efficiency and scalability:

  • Catalytic Processes: Using catalysts to accelerate reactions and improve yields.

  • Continuous Flow Systems: Enhanced control and consistency in product quality.

  • Green Chemistry Approaches: Minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: Reacts with oxidizing agents, forming sulfoxides and sulfones.

  • Reduction: Employing reducing agents can yield thiol derivatives.

  • Substitution: The allylthio group can undergo nucleophilic substitution.

Common Reagents and Conditions:
  • Oxidation: Hydrogen peroxide or potassium permanganate.

  • Reduction: Sodium borohydride or lithium aluminium hydride.

  • Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:
  • Oxidized Derivatives: Sulfoxides and sulfones.

  • Reduced Derivatives: Thiols.

  • Substituted Products: Varying alkylthio compounds.

Scientific Research Applications

Chemistry:
  • Used as intermediates in the synthesis of more complex molecules.

Biology:
  • Investigated for their potential as enzyme inhibitors.

Medicine:
  • Explored for anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry:
  • Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways: Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate interacts with various molecular targets, potentially including enzymes and receptors. Its biological activities are modulated through pathways involving protein synthesis, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Implications for Research and Development

  • Drug Design : The pyrido[2,3-d]pyrimidine scaffold is common in kinase inhibitors. The target compound’s allylthio and 3-fluorophenyl groups may optimize binding affinity compared to analogs .
  • Material Science : Substituent variations influence crystal packing, relevant for designing materials with tailored solubility or thermal stability .

Biological Activity

Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C21H20FN3O3S
  • Molecular Weight: 413.47 g/mol
  • CAS Number: 923853-71-8

The compound features a unique structure that includes an allylthio group and a fluorophenyl moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, potentially modulating their activity. This mechanism is crucial for understanding its therapeutic implications in various diseases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from key studies:

StudyCell LineIC50 (µM)Methodology
MCF-7 (breast cancer)10.5MTT assay
HeLa (cervical cancer)15.0MTT assay
A549 (lung cancer)12.0Real-time cell analysis

In these studies, the compound exhibited significant cytotoxicity in a dose-dependent manner, indicating its potential as an anticancer agent.

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on various enzymes relevant to metabolic diseases:

EnzymeInhibition TypeIC50 (µM)
α-glucosidaseCompetitive25.0
α-amylaseNon-competitive30.0

These findings suggest that this compound may have applications in managing conditions like diabetes by modulating carbohydrate metabolism.

Case Studies

  • Breast Cancer Treatment : In a preclinical study using MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls. The study highlighted the compound's potential as a lead candidate for further development in breast cancer therapies.
  • Diabetes Management : A study focusing on the inhibition of α-glucosidase demonstrated that the compound could effectively lower postprandial glucose levels in vitro. This positions it as a candidate for further research into oral hypoglycemic agents.

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